

# A Comparative Guide to the LRRK2 Inhibitor HG-10-102-01

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: HG-10-102-01

Cat. No.: B15602763

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This guide provides a comprehensive comparison of the potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor, **HG-10-102-01**, with other relevant compounds. The data presented is based on published experimental findings, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its performance.

## Quantitative Data Comparison

The following tables summarize the key quantitative data for **HG-10-102-01** and its comparators.

Table 1: In Vitro Potency of LRRK2 Inhibitors

Compound	Target	IC50 (nM)	Reference
HG-10-102-01	LRRK2 (wild-type)	20.3	[1][2][3]
HG-10-102-01	LRRK2 (G2019S mutant)	3.2	[1][2]
LRRK2-IN-1	LRRK2	-	[4]
CZC-25146	LRRK2	-	[4]

Note: Specific IC50 values for LRRK2-IN-1 and CZC-25146 were not detailed in the provided search results, but they are recognized as first-generation LRRK2 inhibitors.

Table 2: Cellular Activity of **HG-10-102-01** and a PROTAC Degradator

Compound	Cell Line	Assay	EC50 (nM)	Reference
HG-10-102-01	G2019S LRRK2 MEFs	Rab10 Phosphorylation Inhibition	110	[5]
HG-10-102-01	WT LRRK2 MEFs	Rab10 Phosphorylation Inhibition	214	[5]
XL01126	G2019S LRRK2 MEFs	Rab10 Phosphorylation Inhibition	~18	[5][6]
XL01126	WT MEFs	Rab10 Phosphorylation Inhibition	~71	[5][6]

Note: XL01126 is a PROTAC degrader derived from **HG-10-102-01**. The EC50 values for XL01126 are estimated from figures in the source material and show it to be approximately 6-fold and 3-fold more potent in G2019S and WT MEFs, respectively.[5][6]

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### In Vitro Kinase Inhibition Assay

The inhibitory activity of **HG-10-102-01** against LRRK2 and other kinases was determined using in vitro kinase assays. While the specific proprietary assay details are not fully disclosed, a general protocol involves:

- Enzyme and Substrate Preparation: Recombinant LRRK2 enzyme (wild-type or mutant) and a suitable substrate are prepared in an assay buffer.
- Compound Dilution: **HG-10-102-01** is serially diluted to a range of concentrations.

- **Reaction Initiation:** The kinase reaction is initiated by adding ATP.
- **Incubation:** The reaction mixture is incubated for a specified period at a controlled temperature.
- **Detection:** The level of substrate phosphorylation is quantified using methods such as radioactivity-based assays (e.g.,  $^{32}\text{P}$ -ATP) or fluorescence-based immunoassays.
- **IC50 Determination:** The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

## Cellular LRRK2 Phosphorylation Assay

The ability of **HG-10-102-01** to inhibit LRRK2 phosphorylation in cells was assessed using the following protocol:[\[2\]](#)[\[4\]](#)

- **Cell Culture:** HEK293 cells stably expressing GFP-tagged wild-type or mutant LRRK2, mouse Swiss 3T3 cells, or mouse embryonic fibroblast (MEF) cells are cultured under standard conditions.
- **Compound Treatment:** Cells are treated with increasing concentrations of **HG-10-102-01** (e.g., 0-3  $\mu\text{M}$ ) or DMSO as a vehicle control for 90 minutes.[\[2\]](#)
- **Cell Lysis:** After treatment, cells are washed and lysed to extract total protein.
- **Immunoblotting:** Cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated LRRK2 (at Ser910 and Ser935) and total LRRK2.
- **Detection and Quantification:** Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The band intensities are quantified to determine the ratio of phosphorylated LRRK2 to total LRRK2.

## In Vivo LRRK2 Inhibition in Mice

The brain penetrance and in vivo efficacy of **HG-10-102-01** were evaluated in mice:[\[2\]](#)

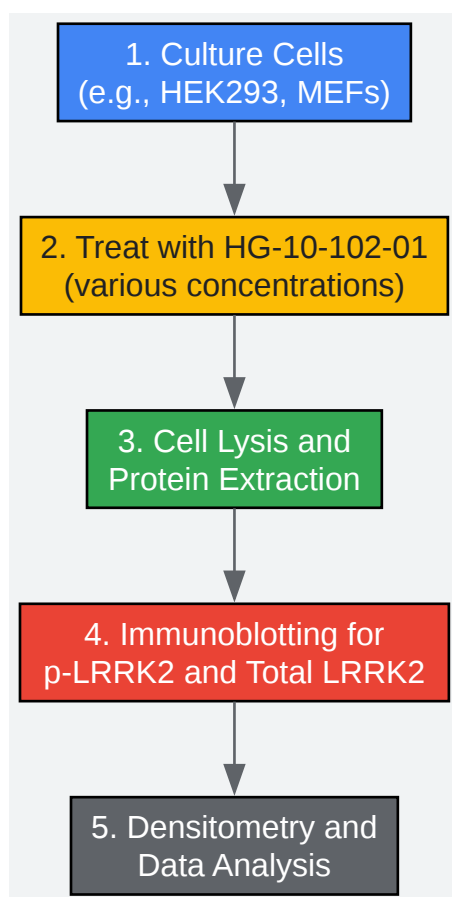
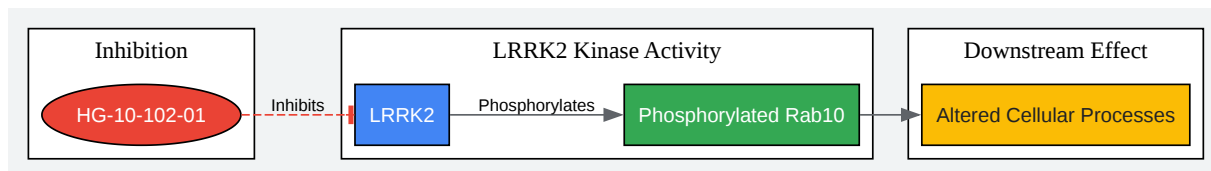
- **Animal Model:** Male C57BL/6 mice are used for the study.

- **Compound Administration:** **HG-10-102-01** is administered via intraperitoneal (IP) injection at various doses (e.g., 10, 30, 50, and 100 mg/kg).
- **Tissue Collection:** At a specified time point after administration, tissues such as the brain, kidney, and spleen are collected.
- **Protein Extraction and Analysis:** Tissues are processed to extract proteins, and the levels of LRRK2 phosphorylation at Ser910 and Ser935 are analyzed by immunoblotting as described in the cellular assay protocol.

## Visualizations

### LRRK2 Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathway involving LRRK2 and the mechanism of inhibition by **HG-10-102-01**.



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